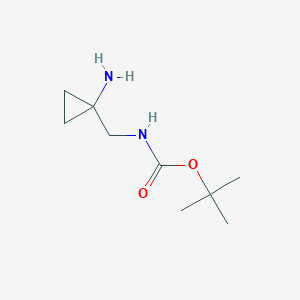

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKANSLBXDBPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738373 | |

| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934481-48-8 | |

| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" properties and characteristics

An In-depth Technical Guide to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

Abstract

This compound, a key bifunctional building block, holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structure, featuring a conformationally rigid cyclopropyl scaffold combined with a differentially protected 1,2-diamine motif, offers a strategic advantage in the synthesis of complex molecular architectures. The primary amine serves as a versatile nucleophilic handle for chain extension, while the Boc-protected aminomethyl group allows for orthogonal deprotection and subsequent functionalization. This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, underpinned by detailed experimental protocols and safety considerations to facilitate its effective use in a research setting.

Physicochemical Properties and Identifiers

This compound is a specialized organic compound primarily used in laboratory research.[1] Its core characteristics are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| CAS Number | 934481-48-8 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | [2] |

| Synonyms | (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester | [1][2] |

| Physical State | Solid / Oil (Varies by purity) | General chemical knowledge |

| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc) | General chemical knowledge |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the selective mono-N-Boc protection of the less sterically hindered primary amine of (1-aminocyclopropyl)methanol. This transformation is fundamental to its utility, rendering one amine inert while leaving the other available for further reaction.

Synthetic Workflow

The core synthetic strategy involves the reaction of the precursor diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Synthetic workflow for Boc protection.

Causality of Experimental Choices

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal for this application. It is exceptionally stable under a wide range of conditions, including basic, reductive, and oxidative environments, yet can be cleanly and selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3] This orthogonality is crucial in multi-step synthesis.

-

Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is a stable, easy-to-handle solid, and its reaction byproducts (t-butanol and CO₂) are volatile and easily removed during workup.

-

Solvent and Base: A non-protic solvent like Dichloromethane (DCM) is preferred to avoid side reactions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

-

Reaction Control: The key challenge is achieving mono-protection. While the primary amine on the methyl substituent is sterically more accessible and kinetically favored for reaction, careful control of stoichiometry (using a slight excess of the diamine starting material relative to Boc₂O) is often employed to minimize the formation of the di-protected byproduct.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block for creating novel therapeutic agents.

-

Constrained Scaffolds: The cyclopropyl ring introduces a high degree of conformational rigidity. In drug design, constraining the flexibility of a molecule can lock it into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target. This compound serves as a constrained diamine mimetic.

-

Bifunctional Linker: As a bifunctional molecule, it can be used to link two different pharmacophores or to introduce a specific spacer element into a larger molecule. The free primary amine can be readily derivatized via reactions like acylation, reductive amination, or arylation.[3] Following this, the Boc group can be removed to unmask the second amine for further elaboration, enabling a stepwise and controlled synthetic strategy.

-

Access to Novel Chemical Space: Its unique topology allows chemists to explore novel chemical space, moving away from more common linear or aromatic linkers. This is particularly relevant in the development of protease inhibitors, receptor antagonists, and other targeted therapies where specific spatial arrangements of functional groups are critical for activity.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (1-aminocyclopropyl)methanol hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirring suspension. The initial equivalent neutralizes the HCl salt, and the second acts as the base for the protection reaction.

-

Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (typically an oil or waxy solid) can be purified by column chromatography on silica gel if necessary to remove any unreacted starting material or di-protected byproduct.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber), when handling this compound.[6]

-

Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[7] Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[6]

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the combination of a conformationally rigid cyclopropyl core and orthogonally protected diamine functionality. This structure provides a reliable platform for introducing constrained linkers and pharmacophoric elements in a controlled manner, making it a powerful tool for medicinal chemists aiming to develop novel therapeutics with enhanced potency and selectivity. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug discovery and development programs.

References

-

tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915. PubChem. [Link]

-

This compound CAS#: 934481-48-8. ChemWhat. [Link]

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. PubChem. [Link]

-

tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Link]

-

Safety Data Sheet - N-Nitroso tertiary Butyl Methyl Amine. SynZeal. [Link]

-

(1-Aminocyclopropyl)methanol hydrochloride. LookChem. [Link]

-

(1-Aminocyclopropyl)methanol. J&K Scientific LLC. [Link]

-

(1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222. PubChem. [Link]

Sources

- 1. This compound | CAS: 934481-48-8 | ChemNorm [chemnorm.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. synzeal.com [synzeal.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, cyclopropane-1,1-dicarboxylic acid, and proceeds through a series of high-yielding transformations. Key steps include the formation of a cyclic anhydride, regioselective aminolysis, a Curtius rearrangement to furnish the key diamine intermediate, and a final, selective mono-Boc protection. This guide offers detailed, step-by-step protocols, mechanistic insights, and critical analysis of experimental choices to ensure reproducibility and scalability. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Cyclopropylamine Moiety

The 1-aminocyclopropylmethyl scaffold is a privileged motif in modern drug discovery. The rigid, three-dimensional nature of the cyclopropane ring imparts unique conformational constraints on molecules, often leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the primary amine functionality serves as a versatile handle for further chemical elaboration, enabling the exploration of a broad chemical space. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking one of the amino groups, facilitating regioselective derivatization in subsequent synthetic steps. This compound is therefore a key intermediate for the synthesis of a wide range of biologically active compounds.

This guide details a reliable and scalable synthetic pathway to this important building block, emphasizing not just the procedural steps but also the underlying chemical principles that govern the success of each transformation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound ( 1 ), points to the key intermediate, (1-aminocyclopropyl)methanamine ( 2 ). The synthesis of this diamine can be envisioned from a precursor containing a carboxylic acid and a related functional group that can be converted to an amine, such as an amide. This leads back to 1-carbamoylcyclopropanecarboxylic acid ( 3 ), which can be derived from the cyclic anhydride of cyclopropane-1,1-dicarboxylic acid ( 4 ).

Introduction: The Strategic Value of Conformational Restraint in Modern Drug Discovery

An In-Depth Technical Guide to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

Topic: this compound CAS Number: 934481-48-8

In the intricate dance of molecular recognition, the affinity of a ligand for its biological target is governed by a delicate balance of enthalpic and entropic forces. A significant entropic penalty is often paid when a flexible ligand binds to a target, as it must adopt a specific, low-energy conformation, losing a substantial degree of rotational freedom. A key strategy in modern medicinal chemistry to mitigate this entropic cost is the use of conformationally restricted scaffolds.[1] These rigid or semi-rigid molecular frameworks pre-organize key pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty upon binding and potentially leading to a significant increase in potency and selectivity.[1]

This compound, CAS 934481-48-8, has emerged as a building block of immense interest precisely because it embodies this principle. As a mono-protected 1,2-diamine, its core value lies in the aminocyclopropyl moiety. This small, strained ring system acts as a rigid spacer, locking the relative orientation of the two nitrogen functional groups. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application as a cornerstone in the design of sophisticated bioactive molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical & Structural Properties

Accurate identification and understanding of a compound's physical properties are foundational for its successful application in synthesis and research. This compound is a stable, solid compound under standard laboratory conditions, designed for use as a synthetic intermediate.[2]

| Property | Value | Source(s) |

| CAS Number | 934481-48-8 | [3][4][5] |

| IUPAC Name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | [2][5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][5] |

| Molecular Weight | 186.25 g/mol | [2][5] |

| Appearance | White to off-white powder/solid | [2][6] |

| Purity | Typically ≥95% (HPLC) | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)N | [2] |

The Aminocyclopropyl Scaffold: A Privileged Motif

The aminocyclopropane unit is more than just a simple spacer; its unique stereoelectronic properties confer significant advantages in molecular design.

-

Rigidity and Vectorial Control: Unlike a flexible alkyl chain, the cyclopropane ring severely restricts bond rotation. This fixes the spatial relationship between the primary amine and the carbamate-protected aminomethyl group, providing chemists with precise control over the exit vectors for further synthetic elaboration. This is particularly valuable when constructing molecules intended to bridge two distinct binding pockets on a protein or between two different proteins.[1][7]

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles in drug candidates.

-

Novel Chemical Space: The strained three-membered ring introduces a unique geometric and electronic profile, allowing exploration of chemical space that is inaccessible with more traditional, flexible linkers.[8]

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical feature, rendering one of the two amines unreactive. The Boc group is renowned for its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being readily and cleanly cleavable under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[9][] This orthogonality makes it an ideal choice for multi-step syntheses where sequential, controlled reactions at the two different amine sites are required.[11]

Representative Synthetic Strategy

While proprietary syntheses vary, a logical and common approach to mono-Boc protection of a diamine involves reacting the diamine with a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O). The key challenge is to minimize the formation of the di-protected byproduct. This is often achieved by using a large excess of the starting diamine, which favors the statistical probability of a Boc₂O molecule reacting with an unprotected diamine.

The diagram below illustrates a generalized workflow for the synthesis of the target compound, starting from a suitable precursor like 1-(aminomethyl)cyclopropan-1-amine.

Caption: Role of a rigid linker in the PROTAC-mediated degradation pathway.

Key Experimental Protocol: Boc Deprotection for Subsequent Coupling

To utilize this compound as a building block, the Boc group must be removed to unmask the primary amine, making it available for reactions such as amide bond formation. The following is a standard, self-validating protocol for this transformation.

Objective: To quantitatively remove the Boc protecting group to yield the free diamine salt.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

-

Trifluoroacetic acid (TFA, 4-10 eq) OR 4M HCl in 1,4-Dioxane (4-10 eq)

-

Nitrogen or Argon supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Diethyl ether (for precipitation)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Inert Atmosphere: Purge the flask with nitrogen or argon.

-

Dissolution: Add anhydrous DCM to dissolve the starting material completely (concentration approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

-

Causality Insight: Performing the reaction at 0 °C helps to control the exothermicity of the acid addition and minimizes potential side reactions. Anhydrous solvent prevents water from competing in side reactions.

-

-

Acid Addition: Slowly add TFA (4-10 eq) or 4M HCl in 1,4-Dioxane (4-10 eq) dropwise to the stirring solution.

-

Expertise Insight: The decomposition products of the Boc group are gaseous isobutylene and carbon dioxide. []Effervescence is a visual indicator that the reaction is proceeding.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.

-

Self-Validation: A successful reaction will show a new, more polar spot on the TLC plate (corresponding to the amine salt) and the complete consumption of the less polar starting carbamate.

-

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.

-

The resulting residue is the diamine salt (e.g., trifluoroacetate or hydrochloride salt).

-

To obtain a solid, the residue can be triturated with cold diethyl ether. The salt will typically precipitate and can be collected by filtration.

-

-

Drying: Dry the resulting solid under high vacuum. The product is often a hygroscopic salt and should be used directly in the next step or stored under inert gas.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound should be handled with standard laboratory precautions. While a specific, comprehensive toxicological profile is not widely published, data from related compounds and general chemical safety principles should be applied. [2][12]

| Parameter | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Safety glasses with side shields, nitrile gloves, lab coat. | To prevent eye and skin contact. [12][13] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of fine particles. [12][13] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. | To prevent degradation from moisture and atmospheric contaminants. [2][14] |

| Incompatibilities | Strong oxidizing agents, strong acids. | To avoid vigorous or uncontrolled reactions. [14] |

| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. [12]Skin: Wash with plenty of soap and water. [12]Inhalation: Move to fresh air. [12]Seek medical attention if irritation or symptoms persist. | Standard procedure for chemical exposure. |

Disclaimer: This information is for research purposes only. A full Safety Data Sheet (SDS) from the specific vendor should always be consulted prior to handling. [2]The toxicological properties have not been fully investigated. [14][15]

Conclusion

This compound (CAS 934481-48-8) is a quintessential example of a modern chemical building block designed with purpose. Its value extends far beyond its constituent atoms, residing in the conformational constraint imposed by its cyclopropyl core. This rigidity provides medicinal chemists with a powerful tool to control molecular geometry, reduce the entropic cost of binding, and systematically build complex architectures like PROTACs. As the field of targeted protein degradation and sophisticated ligand design continues to evolve, the strategic deployment of such precisely engineered scaffolds will undoubtedly remain a critical element in the development of next-generation therapeutics.

References

-

Katritzky, A. R., et al. (2017). Synthesis and in silico conformational analysis of new [3.2.2], [3.2.1]-8-oxa- and [3.2.1]-3-azabicyclic diamines. Tetrahedron. [Link]

-

ChemWhat. This compound CAS#: 934481-48-8. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate (alternative). [Link]

-

Pettersson, M., & Crews, C. M. (2019). PROTACs– a game-changing technology. Journal of Medicinal Chemistry. [Link]

-

Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

-

SynZeal. Safety Data Sheet. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthetic Communications. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound | CAS: 934481-48-8 | ChemNorm [chemnorm.com]

- 3. High quality USP 39/EP 9.0 /BP 2012 GMP DMF FDA CAS NO 934481-48-8 producer | China | Manufacturer | Dideu Industries Group Limited [m.chemicalbook.com]

- 4. This compound | 934481-48-8 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]

- 8. montclair.edu [montclair.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. synzeal.com [synzeal.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

The Strategic Advantage of Conformational Constraint: A Technical Guide to tert-Butyl ((1-aminocyclopropyl)methyl)carbamate

Introduction: The Power of Rigidity in Drug Design

In the intricate dance of drug-receptor interactions, conformational flexibility can be a double-edged sword. While a flexible ligand may adapt to various binding pockets, this entropic freedom comes at a cost upon binding, potentially reducing affinity. The strategic introduction of rigid scaffolds into a molecular design is a cornerstone of modern medicinal chemistry, aiming to pre-organize a molecule into its bioactive conformation.[1] Among the most powerful tools in this endeavor are conformationally restricted diamines, which serve as versatile building blocks for constructing peptidomimetics, targeted therapeutics, and complex molecular probes.[1]

This guide focuses on a particularly valuable building block: tert-butyl ((1-aminocyclopropyl)methyl)carbamate (CAS No. 934481-48-8).[2][3] The geminal substitution on the cyclopropane ring creates a rigid 1,2-diamine surrogate, locking the relative orientation of the two nitrogen functional groups. This inherent rigidity offers medicinal chemists a powerful tool to explore structure-activity relationships (SAR) with greater precision, enhance metabolic stability, and improve binding affinity by minimizing the entropic penalty of binding.[4]

This document provides an in-depth exploration of this building block, from its rational synthesis and detailed characterization to its strategic applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging its unique structural and chemical properties.

Molecular Profile and Physicochemical Properties

This compound is a mono-Boc-protected 1,1-diaminomethylcyclopropane. The presence of the acid-labile tert-butyloxycarbonyl (Boc) group on one of the primary amines allows for orthogonal chemical strategies, enabling sequential and site-selective functionalization.[5]

| Property | Value | Reference |

| CAS Number | 934481-48-8 | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | White to off-white solid or oil | General observation |

| Solubility | Soluble in methanol, dichloromethane, chloroform | [6], General lab practice |

Strategic Synthesis: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core cyclopropane diamine, followed by a selective mono-protection step. The following protocols are synthesized from established literature procedures, offering a reliable pathway to this valuable building block.[7][8]

Part 1: Synthesis of the Precursor Diamine: 1-Amino-1-(aminomethyl)cyclopropane Dihydrochloride

The foundational step is the creation of the 1,1-disubstituted cyclopropane ring. A robust method, adapted from Vergne et al., involves a phase-transfer-catalyzed cyclopropanation followed by reduction.[7]

Workflow for Precursor Synthesis

Caption: Synthetic workflow for the precursor diamine.

Experimental Protocol: Synthesis of 1-Amino-1-(aminomethyl)cyclopropane Dihydrochloride [7]

-

Cyclopropanation: To a vigorously stirred solution of [N-(diphenylmethylene)amino]acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add 1,2-dibromoethane. Cool the mixture in an ice bath and add a 50% aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 18-24 hours until completion (monitored by TLC). Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate to yield crude 1-cyano-N-(diphenylmethylene)cyclopropan-1-amine.

-

Reduction: Dissolve the crude cyclopropane derivative in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., Argon). Add a solution of borane-THF complex (approx. 3.5 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture, and cautiously quench with methanol, followed by 6M aqueous HCl. Stir for 1 hour, then concentrate under reduced pressure.

-

Deprotection and Salt Formation: The resulting mixture contains the dibenzylated diamine. This can be deprotected via catalytic hydrogenation. For instance, subject a solution of the intermediate in methanol to hydrogenation over Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. After the reaction is complete, filter the catalyst, and acidify the filtrate with concentrated HCl. Remove the solvent under reduced pressure to yield 1-amino-1-(aminomethyl)cyclopropane as its dihydrochloride salt.

Part 2: Selective Mono-Boc Protection

The key to the utility of this building block is the selective protection of one amino group. A common and effective strategy involves the in situ generation of a mono-hydrochloride salt of the diamine, which deactivates one amine towards the electrophilic di-tert-butyl dicarbonate (Boc₂O).[8][9]

Workflow for Mono-Boc Protection

Caption: Workflow for selective mono-Boc protection.

Experimental Protocol: Synthesis of this compound [8]

-

Free Base Generation: Dissolve the 1-amino-1-(aminomethyl)cyclopropane dihydrochloride salt in water and basify to a pH >12 with a strong base (e.g., 2N NaOH). Extract the free diamine into an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile diamine.

-

Mono-protonation and Protection: Dissolve the obtained free diamine (1 equivalent) in anhydrous methanol and cool to 0 °C. Add a solution of chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to generate one equivalent of HCl in situ. Allow the mixture to stir for 30 minutes. To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in methanol. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct. Adjust the aqueous layer to pH >12 with 2N NaOH and extract the product into dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield This compound . Further purification can be achieved via column chromatography if necessary.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative of what is expected for this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.45 ppm, 9H), the methylene protons of the cyclopropane ring (multiplets, ~0.5-0.8 ppm, 4H), and the methylene group attached to the carbamate (doublet, ~3.1 ppm, 2H). The NH and NH₂ protons will appear as broad singlets.[10] |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28.4 ppm), the carbamate carbonyl (~156 ppm), the cyclopropane carbons, and the methylene carbon adjacent to the carbamate.[11] |

| IR (Infrared) | Characteristic absorptions for N-H stretching (amine and carbamate, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1690 cm⁻¹).[5] |

| MS (Mass Spec) | Expected [M+H]⁺ ion at m/z = 187.14. Common fragmentation patterns include the loss of the tert-butyl group or isobutylene.[2] |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a constrained scaffold. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it an invaluable tool for probing ligand-receptor interactions.

Case Study: As a Scaffold in Protease Inhibitors

In the design of protease inhibitors, mimicking the extended conformation of a peptide backbone at the active site is a common strategy. The 1,1-disubstituted cyclopropane core can serve as a non-cleavable dipeptide isostere. The free primary amine can be acylated to introduce a side chain mimic (P1'), while the Boc-protected amine can be deprotected and extended to mimic the P2 or P3 residues of a peptide substrate.

Example Synthetic Utility

Caption: General scheme for sequential functionalization.

Use in Constrained Peptidomimetics

The cyclopropane diamine core can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This conformational locking can enhance biological activity and improve resistance to proteolytic degradation. The orthogonal protection scheme of the title compound is perfectly suited for solid-phase peptide synthesis (SPPS) workflows.

Patent Literature Insights

A review of patent literature reveals the use of building blocks with the CAS number 934481-48-8 in the synthesis of a variety of therapeutic agents. For instance, it has been cited in patents for the development of SGK-1 inhibitors, endothelin receptor antagonists, and antiviral compounds, highlighting its versatility across different therapeutic areas.[12][13][14] These applications underscore the industry's recognition of this scaffold's potential to generate novel intellectual property and effective drug candidates.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its conformationally constrained cyclopropane core, combined with the versatility of its mono-protected diamine structure, provides medicinal chemists with a reliable and powerful building block. By reducing the entropic cost of binding and offering precise vector control for substituent placement, this scaffold enables the rational design of potent and selective ligands. The robust synthetic routes and clear characterization profile further enhance its appeal, making it an essential component in the modern drug discovery toolkit. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of rigid building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

[7] Vergne, F., Aitken, D. J., & Husson, H. P. (1992). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry, 57(22), 6071–6073. [Link][7][15]

[5] Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

[15] Chiba, H., et al. (2002). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry, 67(5), 1669–1677. [Link][4]

[16] Ha, H. J., Lee, D. W., & Park, H. S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link][16]

[8] Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link][8][17]

[9] Sciforum. (2010). Selective Mono-Boc-Protection of Bispidine. [Link]

[4] Kudalkar, S. N., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][7][15]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 473-477. [Link]

[18] MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link][18]

[11] Supporting Information. (n.d.). [Link][7][11]

[19] MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

[20] ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). [Link]

[21] RSC Publishing. (1997). 1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum(II) Complexes, and Crystal Structure of a Derivative of the (±) - E Isomer. [Link]

[2] ChemWhat. (n.d.). This compound CAS#: 934481-48-8. [Link][2][18]

[3] Aaron Chemistry. (n.d.). 934481-48-8 | MFCD20278272 | this compound. [Link]

[22] ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

[23] ResearchGate. (n.d.). Synthesis of Cyclopropane α-Amino Acids. [Link]

[24] Chemsrc. (n.d.). CAS#:1352999-04-2 | tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate. [Link]

[25] ACS Publications. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. [Link]

[26] ResearchGate. (n.d.). Natural products containing disubstituted cyclopropanes. [Link]

[27] NSF Public Access Repository. (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. [Link]

[28] ACS Publications. (2022). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. [Link]

[29] Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

[30] RSC Publishing. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]

[31] Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

[12] Google Patents. (n.d.). WO2005011681A1 - Chemical compounds.

[13] Google Patents. (n.d.). US10919881B2 - Crystalline forms of a 4-pyrimidinesulfamide derivative aprocitentan.

[14] Google Patents. (n.d.). WO2021250648A1 - Nitrile-containing antiviral compounds.

[32] Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

[33] Google Patents. (n.d.). WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders.

[34] UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

[35] PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. [Link]

[36] Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

[37] PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

[38] OSTI.GOV. (1986). Synthesis of gem-disubstituted ethylene and acetylene derivatives of the cyclopropane series based on 1,1-diacylcyclopropanes. [Link]

[39] PMC. (n.d.). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 934481-48-8 | MFCD20278272 | this compound [aaronchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. sciforum.net [sciforum.net]

- 10. This compound(934481-48-8) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. WO2005011681A1 - Chemical compounds - Google Patents [patents.google.com]

- 13. US10919881B2 - Crystalline forms of a 4-pyrimidinesulfamide derivative aprocitentan - Google Patents [patents.google.com]

- 14. WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pure.mpg.de [pure.mpg.de]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid Synthesis of (±)-(E)- and (±)-(Z)-1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum(II) Complexes, and Crystal Structure of a Derivative of the (±)-(E) Isomer - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. CAS#:1352999-04-2 | tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | Chemsrc [chemsrc.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. par.nsf.gov [par.nsf.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. beilstein-journals.org [beilstein-journals.org]

- 30. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 31. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 32. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 33. WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders - Google Patents [patents.google.com]

- 34. utsouthwestern.edu [utsouthwestern.edu]

- 35. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. dalalinstitute.com [dalalinstitute.com]

- 37. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Synthesis of gem-disubstituted ethylene and acetylene derivatives of the cyclopropane series based on 1,1-diacylcyclopropanes (Journal Article) | OSTI.GOV [osti.gov]

- 39. A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl ((1-Aminocyclopropyl)methyl)carbamate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of building blocks available to the drug discovery scientist, strained ring systems have garnered significant attention for their ability to impart unique conformational rigidity and metabolic stability. This technical guide provides an in-depth exploration of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a key synthetic intermediate that introduces the 1,1-disubstituted aminomethylcyclopropane motif. We will dissect the strategic importance of this scaffold, detailing its synthesis, inherent physicochemical properties, and its increasingly pivotal role in the design of next-generation therapeutics. Through an analysis of its application in structure-activity relationship (SAR) studies and case examples from recent drug discovery programs, this guide will illuminate why this particular building block has become a valuable tool for researchers aiming to overcome challenges in potency, selectivity, and pharmacokinetic profiles.

Introduction: The Allure of the Constrained Scaffold

The imperative in drug design to "escape from flatland" has driven the exploration of three-dimensional molecular scaffolds.[1][2] Saturated carbocycles, particularly strained systems like cyclopropane, offer a compelling strategy to achieve this. The cyclopropyl ring, with its unique electronic character and rigid geometry, acts as a "conformational lock," restricting the rotational freedom of appended functionalities.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating into enhanced potency and selectivity.[5]

This compound (henceforth referred to as 1 ) is a bifunctional building block that masterfully combines the advantages of the cyclopropyl scaffold with the synthetic versatility of orthogonally protected amines. It provides medicinal chemists with a ready-to-use cassette for introducing a gem-disubstituted aminomethylcyclopropane core, a motif increasingly found in innovative drug candidates.

Physicochemical Properties and Synthetic Strategy

The value of 1 as a synthetic intermediate is rooted in its carefully designed structure, which balances stability with reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 934481-48-8 | ChemWhat[6] |

| Molecular Formula | C₉H₁₈N₂O₂ | ChemWhat[6] |

| Molecular Weight | 186.25 g/mol | ChemWhat[6] |

| Appearance | Not specified (typically a solid or oil) | General Knowledge |

| Solubility | Soluble in common organic solvents | General Knowledge |

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of its utility. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, yet can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This orthogonality allows for the selective functionalization of the free primary amine without disturbing the protected aminomethyl group.[7]

General Synthetic Approach

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Synthesis of 1-Aminocyclopropanecarbonitrile: This intermediate can be synthesized from cyclopropanecarbonitrile via methods such as the Strecker synthesis or related amination reactions.

-

Reduction to 1-(Aminomethyl)cyclopropan-1-amine: The nitrile group of 1-aminocyclopropanecarbonitrile can be reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Selective Boc Protection: The resulting diamine is then selectively protected. Due to the different steric environments of the two amino groups, mono-Boc protection on the aminomethyl nitrogen can be achieved by careful control of stoichiometry and reaction conditions using di-tert-butyl dicarbonate (Boc₂O).

The Role in Medicinal Chemistry: A Constrained Diamine Bioisostere

The 1-aminocyclopropylmethyl moiety, provided by building block 1 , serves several key functions in drug design.

Conformational Rigidity and Pre-organization

The primary advantage of the cyclopropyl ring is the conformational constraint it imposes on the molecule.[8] Unlike a flexible alkyl chain, the cyclopropane ring locks the relative positions of the amino and aminomethyl groups. This pre-organization can significantly enhance binding affinity to a target protein by reducing the entropic cost of binding.

Vectorial Projection of Substituents

The gem-disubstituted nature of the cyclopropane ring in 1 allows for the precise vectorial projection of substituents into the binding pocket of a target protein. This is a critical aspect of rational drug design, enabling chemists to optimize interactions with specific residues.

Caption: Comparison of a flexible linker versus a constrained cyclopropyl scaffold.

Modulation of Physicochemical Properties

The introduction of a cyclopropyl group can influence key physicochemical properties:

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation by cytochrome P450 enzymes.[1][2]

-

Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Drug Discovery Programs

While direct public-domain examples detailing the use of this compound are not extensively documented, the strategic incorporation of the aminocyclopropylmethyl motif is evident in patent literature and drug development pipelines. This building block is particularly valuable in the design of inhibitors for enzymes such as kinases and proteases, as well as modulators for G protein-coupled receptors (GPCRs), where precise positioning of functional groups is essential for activity.

The general utility of cyclopropylamines in medicinal chemistry is well-established, with applications ranging from antidepressants to antiviral and anticancer agents.[8] The 1,1-disubstituted pattern offered by 1 represents a more advanced and specific application of this principle, allowing for the construction of more complex and highly functionalized molecules.

Conclusion and Future Perspectives

This compound is a prime example of a modern building block designed to address the complex challenges of contemporary drug discovery. Its unique combination of a conformationally constrained cyclopropyl scaffold and synthetically versatile, orthogonally protected amines provides medicinal chemists with a powerful tool for:

-

Enhancing binding affinity through conformational pre-organization.

-

Improving selectivity by enabling precise vectorial placement of substituents.

-

Optimizing pharmacokinetic properties by increasing metabolic stability.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of sophisticated building blocks like 1 will undoubtedly play an increasingly important role. The 1-aminocyclopropylmethyl motif is a testament to the power of rational design in medicinal chemistry, offering a clear path to escape the limitations of traditional, more flexible scaffolds and to explore new and promising areas of chemical space.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025 Nov 27:1-10.[1][2][5]

-

Sun, M. R., Li, H. L., Ba, M. Y., Cheng, W., Zhu, H. L., & Duan, Y. T. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini reviews in medicinal chemistry, 21(2), 150–170.[3][4]

-

Patent CN102020589B: Tert-butyl carbamate derivative and preparation method and application thereof.[9]

-

1-AMINO-CYCLOPROPANEMETHANOL HYDROCHLORIDE - ChemBK. (2024).[10]

-

Patent WO 2016/020526 A1: Common Organic Chemistry.[11]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.[12]

-

Patent EP3752488A1: Method for preparing tert-butyl n-((1r,2s,5s).[13]

-

BenchChem. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride.[7]

-

Patent WO2003013526A1: Anticoagulant compounds.[14]

-

PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.[15]

-

PubChem. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate.[16]

-

Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI.[17]

-

Drug Design Org. Structure Activity Relationships.[18]

-

Collaborative Drug Discovery. SAR: Structure Activity Relationships. (2025).[6]

-

PubChem. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride.[19]

-

J&K Scientific LLC. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride.[20]

-

On Exploring Structure Activity Relationships. PMC. (2016).[21]

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. ChemicalBook. (2025).[22]

-

BLD Pharm. tert-Butyl N-(2-aminocyclopropyl)carbamate.[23]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[8]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs: Ingenta Connect [ingentaconnect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. commonorganicchemistry.com [commonorganicchemistry.com]

- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 14. WO2003013526A1 - Anticoagulant compounds - Google Patents [patents.google.com]

- 15. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 23. 1395492-00-8|tert-Butyl N-(2-aminocyclopropyl)carbamate|BLD Pharm [bldpharm.com]

The Strategic deployment of tert-butyl ((1-aminocyclopropyl)methyl)carbamate in Novel Scaffold Design: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a versatile building block for the design of novel molecular scaffolds in drug discovery. The unique conformational constraints and physicochemical properties imparted by the aminocyclopropyl moiety offer significant advantages in the development of potent and selective therapeutics. This document will explore the synthesis, strategic application, and key experimental considerations for effectively incorporating this valuable synthon into drug development pipelines. We will delve into detailed protocols for its derivatization and deprotection, and discuss the impact of its rigid structure on molecular interactions with biological targets, supported by illustrative case studies.

Introduction: The Rationale for Incorporating Cyclopropyl Scaffolds in Drug Design

The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its unique structural and electronic properties.[1] Its inherent ring strain results in a rigid, three-dimensional structure that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1] Furthermore, the cyclopropyl ring can improve metabolic stability and modulate the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility. The introduction of an aminomethyl substituent on the cyclopropyl ring, as in this compound, provides a key functional handle for further molecular elaboration, making it a privileged scaffold for library synthesis and lead optimization.

Physicochemical Properties and Synthesis

This compound (CAS: 934481-48-8) is a stable, crystalline solid with a molecular weight of 186.25 g/mol and a molecular formula of C9H18N2O2. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for selective functionalization of the free primary amine.

Table 1: Physicochemical Properties of this compound*

| Property | Value | Source |

| CAS Number | 934481-48-8 | [2] |

| Molecular Formula | C9H18N2O2 | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in most organic solvents | General Knowledge |

Strategic Applications in Novel Scaffold Design

The utility of this compound lies in its bifunctional nature. The free primary amine serves as a versatile nucleophile for a wide range of chemical transformations, while the Boc-protected amine remains inert until its strategic removal. This allows for a stepwise and controlled elaboration of molecular complexity.

Amide Bond Formation

The primary amine can be readily acylated with carboxylic acids, acyl chlorides, or activated esters to form amide bonds. This is a cornerstone reaction for incorporating the aminocyclopropylmethyl moiety into peptide and peptidomimetic scaffolds.

Experimental Protocol: General Procedure for Amide Coupling

-

Dissolution: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq.) or HBTU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones provides a facile method for introducing diverse substituents onto the primary amine, leading to the formation of secondary amines.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like methanol or dichloroethane.

-

Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) or sodium cyanoborohydride (1.5 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by standard chromatographic techniques.

Sulfonamide Synthesis

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in many therapeutic agents.

The Role of the Boc Protecting Group and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This orthogonality is crucial in multi-step syntheses.

Mechanism of Boc Deprotection

The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed removal of the Boc protecting group.

Experimental Protocol: Standard Boc Deprotection

-

Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Reaction: Stir the solution at room temperature for 30 minutes to 2 hours.

-

Work-up: Remove the solvent and excess acid under reduced pressure to yield the amine salt. The free amine can be obtained by neutralization with a base.

Conformational Considerations and Impact on Drug Design

The rigid nature of the cyclopropane ring in this compound significantly restricts the conformational freedom of the molecule. This pre-organization can be advantageous in drug design as it can lead to a more favorable binding entropy upon interaction with a target protein. The 1,1-disubstitution pattern fixes the relative orientation of the aminomethyl and the Boc-protected aminomethyl groups, presenting them in a defined spatial arrangement for interaction with a receptor binding pocket. Computational modeling and NMR studies of analogous aminocyclopropane-containing molecules have shown that they adopt well-defined, low-energy conformations.[3] This conformational rigidity is a key attribute that can be exploited to design ligands with high affinity and selectivity.

Diagram: Conformational Rigidity Workflow

Caption: Workflow for leveraging conformational rigidity in drug design.

Conclusion

This compound is a valuable and versatile building block for the design of novel molecular scaffolds. Its unique conformational properties and the presence of orthogonally protected amino functionalities provide medicinal chemists with a powerful tool to explore chemical space and develop potent and selective drug candidates. The detailed protocols and strategic considerations outlined in this guide are intended to facilitate the effective incorporation of this promising synthon into drug discovery programs.

References

- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.

- Pittelkow, M., et al. (2004).

- Alemán, C., et al. (1998). PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid. Journal of Molecular Structure: THEOCHEM, 433(1-3), 235-246.

- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem Technical Guides.

Sources

A Technical Guide to tert-Butyl ((1-Aminocyclopropyl)methyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a valuable building block for medicinal chemistry and drug development. Recognizing the scarcity of a single, consolidated source of information, this document synthesizes data from analogous compounds and established synthetic methodologies to offer a practical and scientifically grounded resource for researchers. We will delve into its chemical properties, a plausible and detailed synthetic route, and its potential applications as a constrained diamine scaffold in the design of novel therapeutics.

Core Molecular Attributes

This compound (CAS Number: 934481-48-8) is a difunctional organic molecule featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected primary amine situated on a cyclopropane ring.[1][2] This unique arrangement makes it a constrained analogue of 1,2-diaminoethane, where the cyclopropane ring imparts conformational rigidity. This rigidity is a highly sought-after feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets.

| Property | Value | Reference(s) |

| CAS Number | 934481-48-8 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| InChI Key | YSKANSLBXDBPSZ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)N | [4] |

Strategic Synthesis Pathway

The overall synthetic strategy involves the protection of the carboxylic acid, conversion of the nitrile to a primary amine, Boc-protection of the newly formed amine, and finally, reduction of the protected ester to the target aminomethyl group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 1-Cyanocyclopropanecarboxylic Acid

The initial step involves the protection of the carboxylic acid as a methyl ester to prevent its interference in subsequent reduction steps.

-

Reactants: 1-Cyanocyclopropanecarboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic).

-

Procedure:

-

Suspend 1-cyanocyclopropanecarboxylic acid in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-cyanocyclopropanecarboxylate.

-

Step 2: Reduction of the Nitrile

The nitrile group is selectively reduced to a primary amine. The choice of reducing agent is critical to avoid reduction of the ester.

-

Reactants: Methyl 1-cyanocyclopropanecarboxylate, Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel).

-

Procedure (using LAH):

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of methyl 1-cyanocyclopropanecarboxylate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to obtain crude methyl 1-(aminomethyl)cyclopropanecarboxylate.

-

Step 3: Boc Protection of the Primary Amine

The newly formed primary amine is protected with a Boc group to differentiate it from the amine that will be generated in the final step.

-

Reactants: Methyl 1-(aminomethyl)cyclopropanecarboxylate, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine or another suitable base, Dichloromethane (DCM) or THF.

-

Procedure:

-

Dissolve the crude methyl 1-(aminomethyl)cyclopropanecarboxylate in DCM and add triethylamine.

-

Add a solution of (Boc)₂O in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield methyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylate.

-

Step 4 & 5: Conversion of the Ester to the Primary Amine

This two-step process first reduces the ester to a primary alcohol, which is then converted to the primary amine.

-

Sub-step 4.1: Reduction to the Alcohol

-

Reactants: Methyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylate, Lithium borohydride (LiBH₄), THF.

-

Procedure: Dissolve the ester in THF and add LiBH₄ portion-wise at 0 °C. Stir at room temperature until the reaction is complete. Quench with water, and extract with ethyl acetate. Dry and concentrate to give tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate.

-

-

Sub-step 4.2: Conversion to the Amine (via Mesylation, Azide Substitution, and Reduction)

-

Mesylation: React the alcohol with methanesulfonyl chloride and a base (e.g., triethylamine) in DCM to form the mesylate.

-

Azide Substitution: Displace the mesylate with sodium azide in a polar aprotic solvent like DMF.

-

Reduction: Reduce the resulting azide to the primary amine using a reducing agent such as LAH or by catalytic hydrogenation (H₂/Pd-C).

-

-

Final Workup and Purification: After the final reduction, a standard aqueous workup followed by purification, likely via column chromatography, will yield the target compound, this compound.

Chemical Properties and Characterization

The structural features of this compound give rise to a predictable spectroscopic signature.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, data from analogous structures can be used to predict the key features.[6][7]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Singlet at ~1.4 ppm (9H, t-butyl group).- Signals in the range of 0.5-1.0 ppm (4H, cyclopropyl CH₂ groups).- Signal for the CH₂-NHBoc group.- Broad singlet for the NH₂ protons. |

| ¹³C NMR | - Signal at ~80 ppm (quaternary carbon of the t-butyl group).- Signal at ~28 ppm (methyl carbons of the t-butyl group).- Signal at ~156 ppm (carbamate carbonyl carbon).- Signals for the cyclopropyl carbons. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹).- N-H bending vibration for the carbamate (~1520 cm⁻¹).- C=O stretching vibration of the carbamate (~1690 cm⁻¹).[8] |

| Mass Spectrometry | - Expected [M+H]⁺ at m/z 187.14. |

Applications in Medicinal Chemistry

The 1,1-disubstituted aminomethylcyclopropane scaffold is of significant interest in drug discovery due to its ability to act as a conformationally restricted diamine mimic. This structural motif can be found in a variety of biologically active compounds.

Caption: Role of the title compound as a building block in medicinal chemistry.

Rationale for Use in Drug Design

-

Conformational Constraint: The cyclopropane ring locks the relative orientation of the two amino groups, reducing the entropic penalty upon binding to a biological target. This can lead to enhanced potency and selectivity.

-

Vectorial Exploration of Chemical Space: The differential protection of the two amines allows for sequential and controlled derivatization. The free primary amine can be elaborated first, followed by deprotection of the Boc group and subsequent modification of the second amine. This enables the systematic exploration of the chemical space around the scaffold to optimize interactions with a target protein.

-

Improved Physicochemical Properties: The introduction of the rigid cyclopropane unit can influence properties such as metabolic stability and membrane permeability.

While direct examples of the use of this compound are not prevalent in the literature, the utility of the core scaffold is well-documented. For instance, related aminomethylcyclopropane derivatives have been investigated as potential antidepressants and have been incorporated into various bioactive molecules.[9] The title compound serves as a valuable intermediate for the synthesis of such derivatives, allowing for the introduction of diverse functionalities at the two amino positions.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a multi-step sequence involving protection, reduction, and functional group interconversion. The key value of this compound lies in its role as a conformationally restricted diamine, offering a powerful tool for medicinal chemists to design potent and selective modulators of biological targets. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage this versatile scaffold in their quest for novel therapeutics.

References

-

ChemWhat. This compound CAS#: 934481-48-8. Available from: [Link]

- Vergne, F., Aitken, D. J., & Husson, H. P. (1992). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry, 57(23), 6071–6076.

-

PubChem. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. Available from: [Link]

- Ojima, I., et al. (2001). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry, 66(16), 5486–5497.

- Boudou, F., et al. (2010). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR.

- Supporting Information for a relevant article.

- Max Planck Institute for Colloids and Interfaces. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.

- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. Available from: [Link]

- Google Patents. Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.

-

PubChemLite. Tert-butyl n-[(1-aminocyclopropyl)methyl]carbamate. Available from: [Link]

- Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- Google Patents. Anticoagulant compounds.

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

-

Wikipedia. (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

-

PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate. Available from: [Link]

-

PubChem. tert-Butyl carbamate. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Available from: [Link]

-

Pharmaffiliates. CAS No : 1550700-05-4 | Product Name : tert-Butyl (3-aminocyclopentyl)(methyl)carbamate. Available from: [Link]

-